

Spectroscopic Analysis of 1-Chlorononane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chlorononane

Cat. No.: B7799559

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **1-chlorononane**, a chlorinated hydrocarbon used in various chemical syntheses. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details the experimental methodologies for data acquisition, and illustrates the correlative nature of these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ^1H NMR, ^{13}C NMR, IR, and mass spectra of **1-chlorononane**. This information is crucial for the structural elucidation and purity assessment of the compound.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Chemical Shift Data for **1-Chlorononane**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.54	Triplet	2H	-CH ₂ -Cl
1.77	Quintet	2H	-CH ₂ -CH ₂ -Cl
1.42 - 1.20	Multiplet	12H	-(CH ₂) ₆ -
0.88	Triplet	3H	-CH ₃

Solvent: CDCl₃, Reference: TMS[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shift Data for **1-Chlorononane**

Chemical Shift (δ) ppm	Assignment
45.1	-CH ₂ -Cl
32.7	-CH ₂ -CH ₂ -Cl
31.8	C7
29.4	C5
29.2	C6
28.8	C4
26.8	C3
22.6	C8
14.1	-CH ₃

Solvent: CDCl₃[1][2]

Infrared (IR) Spectroscopy

Table 3: Principal Infrared Absorption Bands for **1-Chlorononane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2925	Strong	C-H stretch (alkane)
2855	Strong	C-H stretch (alkane)
1466	Medium	C-H bend (methylene)
725	Strong	C-Cl stretch

Technique: Capillary Cell: Neat[3][4]

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of **1-Chlorononane**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
91	100	[C ₇ H ₁₅] ⁺ (base peak)
43	High	[C ₃ H ₇] ⁺
55	High	[C ₄ H ₇] ⁺
162	Low	[M] ⁺ (Molecular Ion)
164	Low	[M+2] ⁺ (Isotope Peak)

Technique: GC-MS (Electron Ionization)[3][5][6]

Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard analytical instrumentation and methodologies.

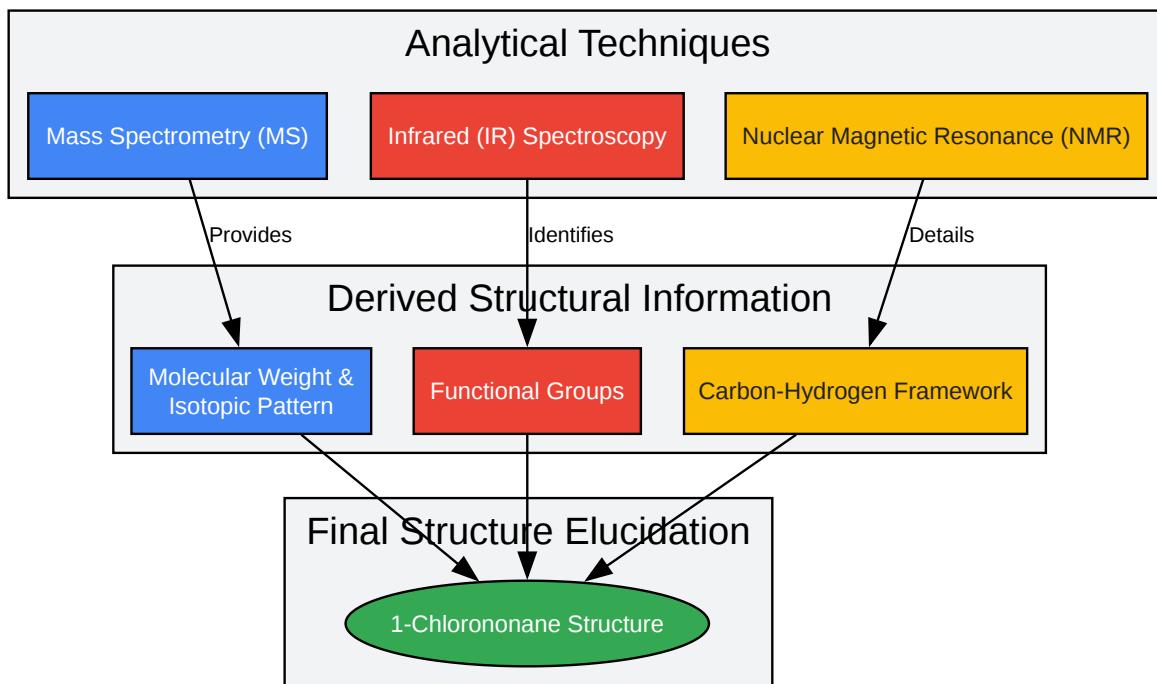
Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **1-chlorononane** in a deuterated solvent, typically chloroform-d (CDCl₃), is prepared.[1] The spectrum is recorded on an NMR spectrometer, such as a Bruker AC-300, operating at a specific frequency for ¹H and ¹³C nuclei.[7] Tetramethylsilane (TMS) is commonly

used as an internal standard for chemical shift referencing.[1] For ^1H NMR, standard acquisition parameters are used, and for ^{13}C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For a neat liquid sample like **1-chlorononane**, the IR spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.[3][4] The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.[3] The instrument measures the absorption of infrared radiation at various wavelengths, providing information about the functional groups present in the molecule.


Mass Spectrometry (MS)

Mass spectra are commonly obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS).[3][6] The **1-chlorononane** sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).[6] The resulting charged fragments are separated based on their mass-to-charge ratio, and a mass spectrum is produced.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of an organic molecule like 1-chloronane.

Spectroscopic Analysis of 1-Chlorononane

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 1-Chlorononane | C9H19Cl | CID 17185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Nonane, 1-chloro- [webbook.nist.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 1-Chlorononane | C9H19Cl | CID 17185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1-Chlorononane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7799559#spectroscopic-data-for-1-chlorononane-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com